Cas no 864917-39-5 (ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate)
864917-39-5 structure
Product Name:ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate
CAS-nummer:864917-39-5
MF:C20H19N3O3S2
MW:413.513161897659
CID:6086448
PubChem ID:7119345
Update Time:2025-10-28
ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate Chemische en fysische eigenschappen
Naam en identificatie
-
- ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate
- ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Benzoic acid, 4-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]acetyl]amino]-, ethyl ester
- F0698-0138
- ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate
- AKOS024597672
- 864917-39-5
- ethyl 4-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
-
- Inchi: 1S/C20H19N3O3S2/c1-3-26-19(25)15-8-10-16(11-9-15)21-17(24)12-27-20-22-18(23-28-20)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,21,24)
- InChI-sleutel: MKOYMOBKITXAIK-UHFFFAOYSA-N
- LACHT: C(OCC)(=O)C1=CC=C(NC(CSC2SN=C(C3=CC=C(C)C=C3)N=2)=O)C=C1
Berekende eigenschappen
- Exacte massa: 413.08678382g/mol
- Monoisotopische massa: 413.08678382g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 8
- Complexiteit: 521
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 135Ų
Experimentele eigenschappen
- Dichtheid: 1.36±0.1 g/cm3(Predicted)
- pka: 12.26±0.70(Predicted)
ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0698-0138-2μmol |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0698-0138-5μmol |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0698-0138-10μmol |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0138-20μmol |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0698-0138-1mg |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0698-0138-2mg |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0698-0138-3mg |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0698-0138-4mg |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0698-0138-5mg |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0138-10mg |
ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate |
864917-39-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate Gerelateerde literatuur
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen benzeenoiden Benzeen en geïnplaceerde afgeleiden Acylamino-benzoëzuur en derivaten
- Oplosmiddelen en organische stoffen Organische verbindingen benzeenoiden Benzeen en geïnplaceerde afgeleiden Benzoëzuur en afgeleiden Acylamino-benzoëzuur en derivaten
864917-39-5 (ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
SunaTech Inc.
Goudlid
CN Leverancier
Reagentie
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie